molecular formula C10H9NO3 B3328067 2-Ethoxy-4H-3,1-benzoxazin-4-one CAS No. 41470-88-6

2-Ethoxy-4H-3,1-benzoxazin-4-one

Cat. No.: B3328067
CAS No.: 41470-88-6
M. Wt: 191.18 g/mol
InChI Key: LNKMWCFXYLCVPI-UHFFFAOYSA-N
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Description

2-Ethoxy-4H-3,1-benzoxazin-4-one is a compound that has been used in the synthesis of some quinazolinone derivatives . It is known to react with various nitrogen nucleophiles, such as ethanolamine, aromatic amines, and amino acids . This compound is considered as a semiacid anhydride and undergoes many of the reactions of true acid anhydrides, but at a slower rate .


Synthesis Analysis

The synthesis of this compound involves interactions with various nitrogen nucleophiles . The reactions of 2-thoxy-(3H)-quinazolin-4-one with ethyl chloroformate, phosphorus pentasulfide, chloroacetyl chloride, and phosphorus oxychloride have also been investigated .


Molecular Structure Analysis

The structures of all the novel quinazoline and quinazolinone derivatives, obtained by heterocyclic ring opening and ring closure, were inferred by the IR, MS, and 1H-NMR spectral analysis .


Chemical Reactions Analysis

This compound reacts with various nitrogen nucleophiles . Similar reactions of 2-ethoxy-4-chloroquinazoline with hydrazine hydrate and thiosemicarbazide have been introduced .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis: A convenient method for synthesizing 2-ethoxy-(4H)-3,1-benzoxazine-4-ones using guanidinium chloride as a dehydrocyclization agent is described, offering high yields under mild conditions without the need for catalysts (Nikpour et al., 2014).
  • Practical Synthesis Method: An expedient route for synthesizing 2-ethoxy-(4H)-3,1-benzoxazine-4-ones involves coupling reactions of anthranilic acid derivatives with diethyl dicarbonate, followed by cyclization (Bahmani et al., 2012).

Biological and Pharmacological Aspects

  • Ecological Role and Bioactivity: The class of (2H)-1,4-benzoxazin-3(4H)-one compounds, including 2-ethoxy derivatives, has been studied for their ecological behavior, phytotoxicity, antimicrobial, antifungal, and antifeedant effects. They are of interest for potential applications as natural herbicide models and in pharmaceutical development (Macias et al., 2009).

Applications in Synthesis of Derivatives

  • Formation of Quinazolinone Derivatives: The use of 2-ethoxy-(4H)-3,1-benzoxazin-4-one in synthesizing novel quinazolinone derivatives, with potential antimicrobial activities, has been investigated. This includes studying reactions with various nitrogen nucleophiles (El-Hashash et al., 2011).

Other Relevant Applications

  • Allelochemicals and Herbicides: Benzoxazinones, including 2-ethoxy derivatives,have been studied extensively in the context of their isolation, synthesis, and the dynamics of degradation in different systems. These studies reveal the potential of benzoxazinones as leads for natural herbicide models, highlighting their phytotoxic, antifungal, antimicrobial, and antifeedant properties. The ecological role of these compounds and their degradation products in chemical defense mechanisms has been a subject of significant research interest (Macias et al., 2006).

Synthesis Methodologies

  • One-Pot Synthesis Approach: A one-pot method for synthesizing 2-substituted 4H-3,1-benzoxazin-4-one derivatives using the iminium cation from a mixture of cyanuric chloride and dimethylformamide has been developed. This method is characterized by high yields, mild conditions, and simple work-up, making it an efficient alternative for synthesizing various derivatives (Shariat et al., 2013).

Potential Industrial Applications

  • Synthesis of Functionalized Derivatives: Research has been conducted on developing general methodologies for synthesizing functionalized 4H-1,2-benzoxazine derivatives. These heterocycles serve as potent intermediates for creating oxygen-functionalized aromatic compounds, showcasing the versatility and potential industrial applications of 2-ethoxy-4H-3,1-benzoxazin-4-one (Nakamura et al., 2003).

Future Directions

The future directions of 2-Ethoxy-4H-3,1-benzoxazin-4-one research could involve further exploration of its reactions with various nucleophiles and its potential applications in the synthesis of novel quinazoline and/or quinazolinones which have biological activity .

Properties

IUPAC Name

2-ethoxy-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-13-10-11-8-6-4-3-5-7(8)9(12)14-10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKMWCFXYLCVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC=C2C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of anthranilic acid (0.1 mol., 13.71 gm) in dry pyridine (100 ml) at room temperature under anhydrous conditions was added ethyl chloroformate (4 equiv., 38.25 ml) in a dropwise manner over 15 minutes. After stirring for 2 hours, excess pyridine was removed under reduced pressure at 40° C. (bath temperature) and the residue was stirred vigorously in ice cold water (250 ml) for 15 minutes. The pale yellow powder was collected by filtration, washed with water (100 ml), and air-dried to give 18.6 gm of crude product. The crude product was treated with active charcoal (2 gm) in ethyl acetate (150 ml) to afford a white solid after removal of solvent. Recrystallization from EtOAc-ether gave 17.02 (89%) of the title compound, 2-ethoxy-4H-3,1-benzoxazin-4-one, as colorless crystals; m.p. 88°-90.5° C.; IR (KBr): νmax 1760 cm-1 (C=O), 1630 cm-1 (C=N); H'NMR (CDCl3); δ1.46 ppm (t, J=7.1 Hz, 3H,)CH2CH3), 4.53 ppm (q, J=7.1 Hz, 2H, OCH2CH3), 7.30-8.20 ppm (m, 4H, aromatic protons).
Quantity
13.71 g
Type
reactant
Reaction Step One
Quantity
38.25 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-4H-3,1-benzoxazin-4-one
Reactant of Route 2
2-Ethoxy-4H-3,1-benzoxazin-4-one

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